Methyl 5-(3,5-dichlorophenyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(3,5-dichlorophenyl)nicotinate is an organic compound with the molecular formula C₁₃H₉Cl₂NO₂. It is a derivative of nicotinic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atoms on the phenyl ring are substituted by chlorine atoms at the 3 and 5 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3,5-dichlorophenyl)nicotinate typically involves the esterification of 5-(3,5-dichlorophenyl)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3,5-dichlorophenyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Produces 5-(3,5-dichlorophenyl)nicotinic acid.
Reduction: Yields 5-(3,5-dichlorophenyl)nicotinyl alcohol.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(3,5-dichlorophenyl)nicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-(3,5-dichlorophenyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical processes. For example, it may inhibit certain enzymes, leading to reduced inflammation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid without chlorine substitutions.
Ethyl 5-(3,5-dichlorophenyl)nicotinate: Similar structure but with an ethyl ester group instead of a methyl group.
5-(3,5-Dichlorophenyl)nicotinic acid: The carboxylic acid form of the compound.
Uniqueness
Methyl 5-(3,5-dichlorophenyl)nicotinate is unique due to the presence of chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1346691-98-2 |
---|---|
Molecular Formula |
C13H9Cl2NO2 |
Molecular Weight |
282.12 g/mol |
IUPAC Name |
methyl 5-(3,5-dichlorophenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H9Cl2NO2/c1-18-13(17)10-2-9(6-16-7-10)8-3-11(14)5-12(15)4-8/h2-7H,1H3 |
InChI Key |
XTZJNKHBQDNDOG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.